6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine
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Overview
Description
6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a chlorine atom, and a nitro group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-5-nitropyrimidine with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-aminopyrimidin-4-amine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine: Similar structure but with a methyl group instead of a nitro group.
3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline: Contains a cinnoline core instead of a pyrimidine core.
Uniqueness
6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine stands out due to its unique combination of a nitro group and a benzylpiperazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .
Properties
Molecular Formula |
C15H17ClN6O2 |
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Molecular Weight |
348.79 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN6O2/c16-15-18-13(17)12(22(23)24)14(19-15)21-8-6-20(7-9-21)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,19) |
InChI Key |
UXNUWMSTZMNOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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